Ethyl 4-bromopyrimidine-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-bromopyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-2-12-7(11)6-9-4-3-5(8)10-6/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZUZFUUBSQCBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855720 | |
| Record name | Ethyl 4-bromopyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379364-87-0 | |
| Record name | Ethyl 4-bromopyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 4 Bromopyrimidine 2 Carboxylate and Analogous Structures
Direct Synthetic Routes to Halogenated Pyrimidine (B1678525) Carboxylates
Direct synthetic approaches focus on the introduction of the bromo substituent and the ethyl carboxylate group onto a pre-existing pyrimidine ring or the formation of the halogenated pyrimidine ring in a single key step.
Functionalization of Pyrimidine Precursors
A common and effective strategy for the synthesis of ethyl 4-bromopyrimidine-2-carboxylate involves the functionalization of a pre-synthesized pyrimidine-2-carboxylate (B12357736) core. This typically begins with a pyrimidine ring bearing a suitable leaving group or a precursor to the bromo functionality at the 4-position.
One plausible pathway commences with the synthesis of ethyl 4-hydroxypyrimidine-2-carboxylate. This intermediate can be prepared through the cyclocondensation of an appropriate amidine with a β-keto ester, such as diethyl oxalate. The resulting 4-hydroxypyrimidine exists in tautomeric equilibrium with its pyrimidin-4-one form.
The hydroxyl group at the 4-position can then be converted to a more versatile chloro group by treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction transforms the pyrimidinone into ethyl 4-chloropyrimidine-2-carboxylate, a key intermediate.
Finally, the target compound, this compound, can be obtained from the 4-chloro derivative through a halogen exchange reaction, often referred to as a Finkelstein-type reaction. This is typically achieved by treating the 4-chloropyrimidine with a bromide salt, such as sodium bromide or by using a reagent like phosphorus oxybromide (POBr₃).
An alternative approach involves the use of a 4-aminopyrimidine-2-carboxylate precursor. The amino group can be converted to a diazonium salt, which is then displaced by a bromide ion in a Sandmeyer-type reaction. This method offers a distinct route to the 4-bromo functionality.
| Starting Material | Reagents | Intermediate/Product | Reaction Type |
| Ethyl 4-hydroxypyrimidine-2-carboxylate | POCl₃ | Ethyl 4-chloropyrimidine-2-carboxylate | Chlorination |
| Ethyl 4-chloropyrimidine-2-carboxylate | NaBr or POBr₃ | This compound | Halogen Exchange |
| Ethyl 4-aminopyrimidine-2-carboxylate | 1. NaNO₂, HBr2. CuBr | This compound | Sandmeyer Reaction |
Regioselective Bromination Strategies
Direct regioselective bromination of an ethyl pyrimidine-2-carboxylate precursor at the 4-position presents a more direct but challenging approach. The pyrimidine ring is generally electron-deficient, making electrophilic aromatic substitution reactions difficult. However, under specific conditions, direct halogenation can be achieved. The directing effects of the substituents on the pyrimidine ring play a crucial role in determining the position of bromination. The ester group at the 2-position is electron-withdrawing, which further deactivates the ring towards electrophilic attack.
Achieving regioselectivity for the 4-position often requires specific brominating agents and catalysts. While general methods for the bromination of pyrimidines exist, achieving specific bromination at the C-4 position in the presence of a C-2 carboxylate can be complex and may lead to a mixture of products. Research in the regioselective functionalization of substituted pyrimidines is ongoing, with various catalytic systems being explored to control the position of halogenation.
Indirect Synthetic Pathways Utilizing Precursors
Indirect methods involve the construction of the pyrimidine ring from acyclic precursors, where the necessary functionalities are introduced before or during the cyclization step.
Cyclocondensation Reactions in Pyrimidine Formation
The most fundamental and widely used method for the synthesis of the pyrimidine core is the cyclocondensation reaction. This typically involves the reaction of a compound containing an N-C-N fragment (such as an amidine, urea (B33335), or guanidine) with a 1,3-dicarbonyl compound or its synthetic equivalent.
For the synthesis of this compound, a potential strategy would involve the condensation of an appropriate amidine with a β-keto ester that already contains the bromo substituent or a group that can be readily converted to it. For instance, the condensation of formamidine with a suitably substituted β-bromo-α,γ-dicarbonyl compound could, in principle, yield the desired pyrimidine ring system. The choice of the specific 1,3-dicarbonyl precursor is critical for the success of this approach.
| N-C-N Fragment | 1,3-Dicarbonyl Precursor (Example) | Product |
| Formamidine | Ethyl 2-bromo-3-oxobutanoate | Ethyl 4-bromo-6-methylpyrimidine-2-carboxylate (analog) |
| Guanidine | Diethyl 2-bromomalonate | Ethyl 2-amino-4-bromo-6-hydroxypyrimidine-5-carboxylate (analog) |
Transformation of Related Heterocycles
Another indirect approach involves the transformation of other heterocyclic ring systems into the desired pyrimidine structure. A notable example is the conversion of 1,2,4-triazines into pyrimidines. This transformation often proceeds via a Diels-Alder reaction with inverse electron demand, where the triazine acts as the diene and reacts with a suitable dienophile. The resulting bicyclic intermediate then undergoes a retro-Diels-Alder reaction with the extrusion of a small molecule, such as nitrogen gas, to afford the pyrimidine ring.
For the synthesis of this compound, this would necessitate a starting 1,2,4-triazine with the appropriate substituents that would lead to the desired substitution pattern on the final pyrimidine product.
Esterification Techniques for Carboxylic Acid Precursors
In cases where the synthetic route yields 4-bromopyrimidine-2-carboxylic acid, a final esterification step is required to obtain the ethyl ester.
The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of ethanol is typically used, or water is removed as it is formed.
Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or an anhydride, which then readily reacts with ethanol to form the ester. The conversion to the acid chloride can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This two-step process is often higher yielding and avoids the equilibrium limitations of the Fischer esterification.
Other modern esterification methods, such as those employing coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The successful synthesis of pyrimidine derivatives is highly dependent on the careful control of reaction conditions. Factors such as the choice of catalyst, solvent, and temperature play a crucial role in determining the yield, purity, and selectivity of the desired product.
Various catalytic systems have been employed to facilitate the synthesis of pyrimidine rings and their derivatives. For instance, in the synthesis of tetrahydropyrimidine derivatives, copper(II) chloride dihydrate (CuCl₂·2H₂O) has been utilized as an effective catalyst in solvent-less multicomponent reactions. This approach offers advantages in terms of reduced reaction times and improved yields compared to conventional methods nih.gov.
Palladium catalysts are also pivotal, particularly in cross-coupling reactions to introduce substituents onto the pyrimidine core. For example, the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various aryl-boronic acids has been successfully carried out using Pd(PPh₃)₄ as the catalyst. The optimization of this reaction revealed that the choice of base and solvent significantly impacts the yield of the coupled products mdpi.com.
In the context of radical reactions for the synthesis of analogous structures like ethyl 5-bromopyrimidine-4-carboxylate, a Minisci-type reaction has been reported. This method utilizes a Fe(II)-mediated redox decomposition of 2-hydroperoxy-2-hydroxypropanoates to generate the necessary alkoxycarbonyl radical. This approach has proven to be highly regioselective for the C4 position of the pyrimidine ring ucla.edu.
Table 1: Effect of Different Catalytic Systems on Pyrimidine Synthesis
| Catalyst System | Reaction Type | Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| CuCl₂·2H₂O | Multicomponent Reaction | Ethyl acetoacetate, amine, benzaldehyde | Ethyl 4-(phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Excellent | nih.gov |
| Pd(PPh₃)₄ / K₃PO₄ | Suzuki-Miyaura Coupling | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 60 | mdpi.com |
| Fe(II) / H₂O₂ | Minisci Reaction | 5-bromopyrimidine (B23866) | Ethyl 5-bromopyrimidine-4-carboxylate | 62 | ucla.edu |
The choice of solvent can dramatically influence the outcome of a chemical reaction by affecting reactant solubility, reaction rates, and even the selectivity of the transformation. In the synthesis of pyrimidine derivatives, a range of solvents has been explored to optimize reaction efficiency. For instance, in the palladium-catalyzed Suzuki cross-coupling reactions of 5-(4-bromophenyl)-4,6-dichloropyrimidine, solvents such as dry toluene (B28343), acetonitrile (B52724), and 1,4-dioxane were investigated. It was observed that 1,4-dioxane provided the best yields for many of the tested substrates mdpi.com.
In some synthetic approaches, solvent-less conditions have proven to be highly effective. The Biginelli condensation for the synthesis of a precursor to a thiazolo[3,2-a]pyrimidine derivative was successfully carried out by fusing the reactants at 120 °C without any solvent, resulting in a high yield of the desired product mdpi.com. Similarly, the "Grindstone multicomponent reagent method" for the synthesis of tetrahydropyrimidine derivatives also proceeds under solvent-less conditions, highlighting a green chemistry approach nih.gov.
Temperature is another critical parameter that must be carefully controlled to achieve optimal results. In a study on the synthesis of a fused pyrimidine, it was found that increasing the reaction temperature from room temperature to reflux conditions significantly increased the product yield from 12% to 45% within the same reaction time researchgate.net. For the synthesis of pyrimidine-5-carboxylic acid p-tolylamide, the reaction was conducted at 100 °C to ensure the complete consumption of the starting material orgsyn.org.
Table 2: Influence of Solvent and Temperature on the Yield of Pyrimidine Derivatives
| Reaction | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 1,4-Dioxane | 70-80 | 60 | mdpi.com |
| Suzuki-Miyaura Coupling | Toluene | 70-80 | 40 | mdpi.com |
| Biginelli Condensation | Solvent-less | 120 | 90 | mdpi.com |
| Fused Pyrimidine Synthesis | Acetic Acid | Room Temperature | 12 | researchgate.net |
| Fused Pyrimidine Synthesis | Acetic Acid | Reflux | 45 | researchgate.net |
| Aminocarbonylation | Acetonitrile | 100 | 76 | orgsyn.org |
Comparative Analysis of Synthetic Efficiencies and Scalability
In contrast, the Minisci homolytic alkoxycarbonylation of 5-bromopyrimidine offers a more direct and efficient one-step synthesis of the corresponding ethyl ester. This method has been shown to produce useful quantities (>10 g) of ethyl 5-bromopyrimidine-4-carboxylate in a 48% yield, demonstrating its potential for larger-scale synthesis ucla.edu. The high regioselectivity of this radical reaction is a significant advantage over other methods that may produce a mixture of isomers.
The scalability of a synthetic process is a crucial factor for its practical application. While many laboratory-scale syntheses are reported, information on their adaptation to industrial production is often limited. However, the successful synthesis of significant quantities of ethyl 5-bromopyrimidine-4-carboxylate via the Minisci reaction suggests that this route is more amenable to scale-up compared to the multi-step, low-yielding traditional methods ucla.edu. The use of solvent-less or one-pot procedures, as seen in some Biginelli and multicomponent reactions, also points towards more scalable and environmentally friendly synthetic strategies nih.govmdpi.com.
Chemical Reactivity and Transformational Chemistry of Ethyl 4 Bromopyrimidine 2 Carboxylate
Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in ethyl 4-bromopyrimidine-2-carboxylate is an excellent handle for transition metal-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon bonds.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. This compound is an ideal substrate for this reaction, allowing for the synthesis of a wide array of ethyl 4-arylpyrimidine-2-carboxylates. The reaction typically involves a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄) in a solvent system like dioxane, DMF, or toluene (B28343)/water. mdpi.comsemanticscholar.org
The general catalytic cycle involves the oxidative addition of the C-Br bond to the Pd(0) catalyst, followed by transmetalation with the boronic acid (or its boronate ester) and subsequent reductive elimination to yield the arylated pyrimidine (B1678525) and regenerate the Pd(0) catalyst. Research on similar dihalopyrimidines has shown that coupling occurs selectively at the C4 position over the C2 position. mdpi.com Microwave-assisted protocols have been developed for Suzuki couplings on chloropyrimidines, which significantly shorten reaction times and can improve yields. mdpi.comsemanticscholar.org
Table 2: Representative Suzuki-Miyaura Coupling Reactions on Halogenated Pyrimidines
| Halopyrimidine Substrate | Boronic Acid | Catalyst/Base/Solvent | Product | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O | 2-Chloro-4-phenylpyrimidine | 81 | mdpi.com |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane | 5-(4'-methoxy-[1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 85 | mdpi.com |
| Ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate | p-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | Ethyl 6-(4-methoxyphenyl)-2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | 95 | bohrium.com |
This table illustrates typical conditions for Suzuki-Miyaura reactions on related heterocyclic systems, which are applicable to this compound.
Stille Coupling for Organotin Reagent Introduction
The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a C-C bond between an organostannane (organotin) reagent and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction is noted for its tolerance of a wide variety of functional groups, and the stability of organostannane reagents to air and moisture. wikipedia.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org
While specific literature on the Stille coupling of this compound is not prevalent, the reactivity of the 4-bromopyrimidine (B1314319) core is well-established. For related substrates, such as other brominated heterocycles, Stille couplings are routinely employed. For instance, the coupling of various aryl bromides with organotin reagents is a standard procedure. researchgate.net The reaction conditions typically involve a palladium source, such as Pd(PPh₃)₄ or Pd(OAc)₂, and are often performed in a non-polar solvent like toluene or dioxane at elevated temperatures. researchgate.netnih.gov The choice of catalyst and conditions can be optimized for specific substrates; for example, challenging couplings may require higher temperatures and different solvents like DMSO. nih.gov
Table 1: Representative Conditions for Stille Coupling of Aryl Bromides
| Catalyst | Ligand | Organotin Reagent | Solvent | Temperature (°C) | Notes |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine (integral to catalyst) | Tributyl(aryl)stannane | Toluene | 80-110 | Standard conditions for many aryl bromides. |
| Pd(OAc)₂ | XPhos | Tributyl(aryl)stannane | Dioxane | 100 | Effective for coupling with unprotected functional groups like phenols. nih.gov |
| Pd₂(dba)₃ | P(t-Bu)₃ | Trimethyl(vinyl)stannane | THF | 60-80 | Commonly used for vinylation reactions. |
| Pd/Fe₃O₄ | None (Ligand-free) | Tributyl(phenyl)stannane | Dioxane | 100 | A heterogeneous, magnetically recoverable catalyst system. researchgate.net |
Negishi Coupling for Organozinc Reagent Introduction
The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organic halide with an organozinc compound. wikipedia.org This method is highly versatile, allowing for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and other carbon-carbon bonds. wikipedia.orgnih.gov Organozinc reagents are generally more reactive than their organotin or organoboron counterparts, which can allow for reactions to proceed under milder conditions. organic-chemistry.org The catalytic cycle is similar to other cross-couplings, involving oxidative addition, transmetalation with the organozinc species, and reductive elimination. organic-chemistry.org
For a substrate like this compound, Negishi coupling would involve the reaction of the bromopyrimidine with an organozinc reagent, such as an arylzinc or alkylzinc halide. This transformation is particularly useful for introducing both alkyl and aryl groups. Research on related systems, such as the coupling of aryl bromides and chlorides with secondary alkylzinc halides, has demonstrated high efficiency and selectivity when using specific palladium-ligand systems. nih.gov The development of new catalysts has expanded the scope to include hindered biaryls and a wide range of functional groups and heterocyclic substrates. organic-chemistry.org Recent advancements have even demonstrated scalable Negishi couplings in water under aerobic conditions, highlighting the method's growing practicality. nih.gov
Table 2: General Conditions for Negishi Coupling of Aryl Halides
| Catalyst | Ligand | Organozinc Reagent | Solvent | Temperature | Key Feature |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine | Aryl-ZnCl | THF | Reflux | Classic conditions for biaryl synthesis. wikipedia.org |
| Pd(OAc)₂ | CPhos | sec-Alkyl-ZnBr | THF | Room Temp | Effective for coupling secondary alkyl groups. nih.gov |
| Pd(OAc)₂ | Amido Pincer Ligand | Aryl-ZnCl | Toluene | 110 °C | Efficient for coupling of aryl chlorides. organic-chemistry.org |
| Pd(OAc)₂ | None | Aryl/Alkyl-ZnBr | Water/NaCl | RT - 60 °C | Scalable, aerobic, ligand-free conditions. nih.gov |
Sonogashira Coupling for Alkynylation
The Sonogashira coupling is a fundamental reaction for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI, in the presence of an amine base like triethylamine (B128534) or diisopropylamine. wikipedia.orglibretexts.org The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species for transmetalation to the palladium center. wikipedia.org
The alkynylation of this compound at the C4 position via Sonogashira coupling would yield a 4-alkynylpyrimidine derivative, a valuable scaffold in medicinal chemistry and materials science. The reactivity of the C-Br bond on the electron-poor pyrimidine ring makes it a suitable substrate for this transformation. Studies on related bromopyrimidines have demonstrated successful Sonogashira couplings. researchgate.net Reaction conditions can be mild, sometimes proceeding at room temperature, which contributes to its wide applicability in the synthesis of complex molecules. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. researchgate.netpitt.edu
Table 3: Typical Conditions for Sonogashira Coupling of Aryl Bromides
| Catalyst | Co-catalyst | Base | Solvent | Temperature | Notes |
|---|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF/DMF | RT - 80 °C | Standard copper co-catalyzed conditions. wikipedia.org |
| Pd(OAc)₂ | CuI | Diisopropylamine | Toluene | 60 °C | Often used for a variety of aryl halides. |
| Pd(dtbpf)Cl₂ | None | Triethylamine | Water with PTS surfactant | Room Temp | Copper-free conditions in an aqueous medium. pitt.edu |
| [PdCl₂(dppf)] | CuI | Cs₂CO₃ | Acetonitrile (B52724) | 80 °C | Effective for heteroaryl bromides. researchgate.net |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds by reacting an aryl halide with an amine in the presence of a base. nih.gov This reaction has become one of the most powerful methods for constructing arylamines, which are prevalent in pharmaceuticals and other functional materials. nih.gov The mechanism involves oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to give the arylamine product. nih.gov
Applying this reaction to this compound allows for the introduction of a wide range of primary and secondary amines at the C4 position. The choice of ligand and base is critical for achieving high yields. Bulky, electron-rich phosphine ligands are commonly employed. For related bromopyridine substrates, catalyst systems using ligands like BINAP have proven effective. chemspider.com The reaction typically requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).
Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst Precursor | Ligand | Base | Amine Partner | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | BINAP | NaOtBu | Primary/Secondary Amines | Toluene | 80-110 |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Anilines | Dioxane | 100 |
| Pd₂(dba)₃ | RuPhos | LiHMDS | Secondary Amines (e.g., Morpholine) | THF | 65 |
| Pd(OAc)₂ | BrettPhos | LiHMDS | Primary Amines | THF | 65 |
Ligand Design and Catalyst Optimization in Cross-Couplings
The success of palladium-catalyzed cross-coupling reactions involving heteroaryl halides like this compound is highly dependent on the catalyst system, particularly the choice of ligand. nih.gov Ligands stabilize the palladium center and modulate its reactivity, influencing the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle. nih.gov
For electron-deficient heteroaryl bromides, such as bromopyrimidines, sterically bulky and electron-rich phosphine ligands are often required to promote efficient catalysis. nih.gov Ligands like SPhos, RuPhos, and XPhos, which belong to the biarylmonophosphine class, have been shown to be highly effective. nih.gov These ligands facilitate the crucial reductive elimination step and can prevent catalyst deactivation pathways. In some cases, N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands, offering strong σ-donation and good steric bulk. nsf.gov Catalyst screening studies on related substrates, such as 3-bromo-2-aminopyridine, have shown that ligands like RuPhos, SPhos, and BINAP can give high yields in C-N coupling reactions. nih.gov The optimization process often involves screening a panel of ligands, bases, and solvents to find the ideal conditions for a specific substrate combination, sometimes leading to unconventional selectivity. nsf.gov
Transformations Involving the Ester Moiety
Hydrolysis to Pyrimidine Carboxylic Acid
In addition to the transformations at the C-Br bond, the ethyl carboxylate group at the C2 position of this compound is a key functional handle. One of the most fundamental transformations of this group is its hydrolysis to the corresponding carboxylic acid, 4-bromopyrimidine-2-carboxylic acid.
This reaction can be achieved under either basic or acidic conditions.
Base-Mediated Hydrolysis (Saponification): This is the most common method for ester hydrolysis. It involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), typically in a co-solvent like methanol, ethanol (B145695), or THF to ensure solubility. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the ester carbonyl, leading to a tetrahedral intermediate that collapses to form the carboxylate salt. A final acidic workup step is required to protonate the carboxylate and yield the neutral carboxylic acid.
Acid-Catalyzed Hydrolysis: This method involves heating the ester in the presence of a strong acid (e.g., HCl or H₂SO₄) in an aqueous medium. The reaction is reversible, and an excess of water is used to drive the equilibrium towards the carboxylic acid product. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.
The resulting 4-bromopyrimidine-2-carboxylic acid is a valuable intermediate itself, as the carboxylic acid group can be used for amide bond formation or other derivatizations.
Transesterification Processes
The ester functional group in this compound is amenable to transesterification, a process that involves the conversion of one ester into another by exchanging the alkoxy group. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com
Under acidic conditions, the reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A nucleophilic alcohol then attacks this carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, ethanol is eliminated, and a new ester is formed. masterorganicchemistry.com To drive the equilibrium towards the desired product, the incoming alcohol is typically used as the solvent. masterorganicchemistry.com
Basic conditions, usually employing an alkoxide, facilitate transesterification through a nucleophilic acyl substitution mechanism. The incoming alkoxide attacks the ester carbonyl, forming a tetrahedral intermediate which then collapses to expel the ethoxide leaving group. masterorganicchemistry.com
A variety of catalysts can be employed to facilitate transesterification, including scandium(III) triflate (Sc(OTf)₃), which is effective for the direct transesterification of carboxylic esters in boiling alcohols, and silica (B1680970) chloride. organic-chemistry.org N-heterocyclic carbenes (NHCs) have also been shown to be potent organocatalysts for these transformations. organic-chemistry.org
Table 1: Examples of Catalysts for Transesterification
| Catalyst | Conditions | Substrate Scope | Reference |
|---|---|---|---|
| Sc(OTf)₃ | Boiling alcohol | Methyl, ethyl, isopropyl, and allyl esters | organic-chemistry.org |
| Silica Chloride | N/A | Carboxylic acids and esters | organic-chemistry.org |
| N-Heterocyclic Carbenes | Mild conditions | Various alcohols and esters | organic-chemistry.org |
| Dipotassium Hydrogen Phosphate (K₂HPO₄) | Mild conditions | Formation of methyl esters | organic-chemistry.org |
| Tetranuclear Zinc Cluster | Mild conditions | Various functionalized substrates | organic-chemistry.org |
Reduction to Alcohol Derivatives
The ester group of this compound can be reduced to a primary alcohol, yielding (4-bromopyrimidin-2-yl)methanol. The choice of reducing agent is crucial for this transformation.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide range of carbonyl compounds, including esters and carboxylic acids, to their corresponding alcohols. quora.comchemistrysteps.commasterorganicchemistry.com The reaction with this compound would involve the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by a second hydride addition after the elimination of the ethoxide. chemistrysteps.com This reduction must be carried out in anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF) due to the high reactivity of LiAlH₄ with protic solvents. chemistrysteps.com
In contrast, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent. It readily reduces aldehydes and ketones but is generally not reactive enough to reduce esters to alcohols under standard conditions. quora.comlibretexts.org Therefore, for the conversion of this compound to (4-bromopyrimidin-2-yl)methanol, LiAlH₄ would be the reagent of choice. masterorganicchemistry.comlibretexts.org
Table 2: Reactivity of Hydride Reducing Agents with Carbonyl Compounds
| Reagent | Aldehydes | Ketones | Esters | Carboxylic Acids |
|---|---|---|---|---|
| LiAlH₄ | Yes | Yes | Yes | Yes |
| NaBH₄ | Yes | Yes | No (or very slow) | No |
Amidation Reactions for Carboxamide Formation
The conversion of this compound into 4-bromopyrimidine-2-carboxamides can be achieved through various amidation protocols. Direct amidation of the ester with an amine is possible, though it can be sluggish. More commonly, the ester is first hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using activating agents. nih.gov Alternatively, direct conversion of the ester can be facilitated by specific catalysts.
Several modern catalytic systems are effective for the direct amidation of carboxylic acids, which could be formed in situ from the ester. For instance, niobium(V) oxide (Nb₂O₅) has been shown to be a reusable heterogeneous Lewis acid catalyst for the direct amidation of carboxylic acids with a range of amines. researchgate.net Titanium(IV) fluoride (B91410) (TiF₄) is another effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids with various amines in refluxing toluene. researchgate.netrsc.org
For the coupling of the corresponding carboxylic acid with amines, a variety of reagents are available. A common and effective method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) and a base such as N,N-diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.gov This method is widely applicable for the synthesis of amide derivatives from functionalized amines and carboxylic acids. nih.gov
Table 3: Selected Reagents for Amide Synthesis
| Reagent/Catalyst | Reaction Type | Substrate | Reference |
|---|---|---|---|
| Nb₂O₅ | Catalytic Amidation | Carboxylic Acid + Amine | researchgate.net |
| TiF₄ | Catalytic Amidation | Carboxylic Acid + Amine | researchgate.netrsc.org |
| EDC/HOBt/DMAP | Coupling Reaction | Carboxylic Acid + Amine | nih.govnih.gov |
Reactivity of the Pyrimidine Nucleus and Side Chains
Introduction of Additional Substituents via Electrophilic Pathways
The pyrimidine ring is an electron-deficient heterocycle, which makes it generally unreactive towards electrophilic aromatic substitution (EAS). rsc.org The presence of two electron-withdrawing groups, the bromo substituent at the 4-position and the ethyl carboxylate group at the 2-position, further deactivates the ring system in this compound.
Direct electrophilic attack on the pyrimidine ring, such as nitration or halogenation, would require harsh reaction conditions and would likely result in low yields. However, it is proposed that under strongly acidic conditions, protonation of a ring nitrogen could generate a highly electrophilic pyrimidinium species. rsc.org This activated species could then react with electron-rich aromatic compounds in a Friedel-Crafts-type reaction. rsc.org For instance, the electrophilic alkylation of electron-rich arenes with 5-bromopyrimidine (B23866) has been demonstrated to proceed via such a mechanism. rsc.org A similar pathway could potentially be envisioned for this compound, although the deactivating substituents would still present a significant barrier.
Rearrangement Reactions
The 4-bromopyrimidine scaffold can potentially undergo rearrangement reactions under specific conditions. One such transformation is the "halogen dance," a base-catalyzed isomerization of aryl halides. rsc.org This reaction has been studied for bromopyridines and may be applicable to bromopyrimidines. The proposed mechanism involves the formation of a pyridyne (or in this case, a pyrimidyne) intermediate, which can then be re-halogenated at a different position. rsc.org This could potentially lead to the isomerization of this compound to other bromo-substituted isomers.
Another relevant rearrangement is the Hofmann rearrangement, which converts a primary amide into a primary amine with one less carbon atom. wiley-vch.debyjus.com This reaction proceeds by treating a primary amide with bromine and a strong base. byjus.com Therefore, if this compound is first converted to 4-bromopyrimidine-2-carboxamide (B13019950) (as described in section 3.3.4), a subsequent Hofmann rearrangement could yield 2-amino-4-bromopyrimidine.
Radical Chemistry Involving this compound
The structure of this compound offers several possibilities for radical reactions. These reactions typically proceed through three stages: initiation, propagation, and termination. youtube.com
Radical initiation can be achieved using radical initiators like azobisisobutyronitrile (AIBN) or peroxides, often in conjunction with heat or UV light. libretexts.org One potential site for radical reactivity is the C-Br bond. Homolytic cleavage of this bond, or abstraction of the bromine atom by a radical species, would generate a pyrimidinyl radical at the C4 position. This reactive intermediate could then participate in various propagation steps, such as hydrogen abstraction from a solvent molecule or addition to a double bond. libretexts.org
Alternatively, radical reactions could be initiated at the ethyl group of the ester. For example, allylic or benzylic bromination with N-bromosuccinimide (NBS) is a well-known radical process, and similar conditions might lead to radical formation on the methylene (B1212753) group of the ethyl ester, although this is less common for simple alkyl chains. libretexts.org The study of stable pyridinyl radicals, such as l-ethyl-4-carbomethoxypyridinyl, and their reactions with halocarbons provides insight into the behavior of such heterocyclic radicals, suggesting that they can participate in atom transfer reactions. tau.ac.il
Derivatization Strategies and Construction of Complex Heterocyclic Systems
Synthesis of Fused Pyrimidine (B1678525) Architectures
The construction of fused pyrimidine systems is a cornerstone of medicinal chemistry, as these scaffolds are isosteres of purines and are found in numerous kinase inhibitors and antifolates. Ethyl 4-bromopyrimidine-2-carboxylate is an ideal precursor for such systems, where the C4-bromo substituent is strategically replaced and followed by a cyclization reaction to form an adjacent five-membered ring.
The pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" in drug discovery, notably forming the basis of many tyrosine kinase inhibitors. nih.gov The synthesis of this framework often begins with a substituted pyrimidine. Starting from this compound, a highly effective route involves a palladium-catalyzed Sonogashira coupling with a terminal alkyne. organic-chemistry.org The resulting 4-alkynylpyrimidine intermediate can then undergo an intramolecular cyclization, such as a base- or metal-catalyzed hydroamination, to form the fused pyrrole (B145914) ring. This sequence allows for the introduction of diversity at the pyrrole ring based on the choice of the alkyne coupling partner.
Alternatively, a route analogous to those starting from 4-chloropyrimidines involves nucleophilic substitution of the bromide with an appropriate amine, followed by cyclization to construct the pyrrole ring. nih.govmdpi.com
Furo[2,3-d]pyrimidines are another class of fused heterocycles with significant biological activity, including inhibition of enzymes like pteridine (B1203161) reductase. strath.ac.uk A common synthetic approach involves the reaction of a halopyrimidine with a molecule containing a hydroxyl group and a latent functional group for cyclization. nih.gov Using this compound, a tandem Sonogashira coupling followed by an intramolecular cyclization (heteroannulation) is a powerful strategy. researchgate.netresearchgate.net For example, coupling with propargyl alcohol would yield a 4-(3-hydroxyprop-1-yn-1-yl)pyrimidine intermediate, which can subsequently cyclize to form the furo[2,3-d]pyrimidine (B11772683) core.
A different approach involves nucleophilic substitution of the bromide by an oxygen nucleophile, such as the alkoxide from ethyl glycolate, followed by an intramolecular condensation to close the furan (B31954) ring. nih.gov
The imidazo[1,2-c]pyrimidine (B1242154) scaffold is an isomer of the more common imidazo[1,2-a]pyrimidine (B1208166) system and has been investigated for its biological properties. acs.org The synthesis typically requires building the imidazole (B134444) ring onto the pyrimidine core. A practical route starting from this compound would first involve the conversion of the C4-bromo group to an amino group via nucleophilic substitution with ammonia (B1221849) or a protected amine equivalent. This yields ethyl 4-aminopyrimidine-2-carboxylate as a key intermediate. prepchem.com This intermediate can then undergo a condensation-cyclization reaction with an α-halocarbonyl compound, such as chloroacetaldehyde (B151913) or ethyl bromopyruvate, to construct the fused imidazole ring, a reaction analogous to the well-known Chichibabin synthesis used for related systems. nih.gov
Elaboration to Polycyclic Frameworks
Once a bicyclic fused pyrimidine system is synthesized, it can be further elaborated into more complex polycyclic frameworks. These larger systems can explore a wider chemical space and may offer enhanced binding affinity or selectivity for biological targets. nih.gov The functional groups introduced during the initial synthesis of the fused heterocycle serve as handles for subsequent transformations. For instance, a pyrrolo[2,3-d]pyrimidine or furo[2,3-d]pyrimidine bearing an additional reactive group (like an alkene or diene) can participate in pericyclic reactions such as the Diels-Alder cycloaddition to form a new six-membered ring. researchgate.netrsc.org This strategy rapidly increases molecular complexity and introduces new stereocenters. Alternatively, if the initial fused system was prepared with an additional halogen or triflate group, it can undergo further transition-metal-catalyzed cross-coupling reactions to append additional aromatic or heteroaromatic rings. nih.gov
Conjugation to Peptidic and Oligomeric Structures
The targeted delivery of cytotoxic agents using guiding molecules like peptides is a leading strategy in modern therapeutics, known as peptide-drug conjugates (PDCs). mdpi.comnih.gov this compound is an excellent scaffold for creating such conjugates due to its dual reactivity.
Two main strategies can be envisioned for its conjugation to peptides:
Via the C4-Position: The C4-bromo group can be directly displaced by a nucleophilic side chain of an amino acid within a peptide sequence. The thiol group of cysteine is a particularly effective nucleophile for this SNAr reaction, forming a stable thioether linkage. The primary amine of a lysine (B10760008) side chain can also be used.
Via the C2-Position: The ethyl ester at the C2 position can be saponified (hydrolyzed) to the corresponding carboxylic acid. This carboxylic acid can then be activated and coupled to the N-terminal amine of a peptide or the side-chain amine of lysine using standard amide bond-forming reagents (e.g., HATU, HOBt/EDC). nih.gov
These orthogonal approaches allow for precise control over the conjugation site and linker chemistry, which are critical factors in the design of effective PDCs.
Design and Synthesis of Library Compounds for Chemical Biology Screening
Diversity-oriented synthesis (DOS) is a powerful approach for generating collections of structurally diverse small molecules to probe biological systems and discover new therapeutic leads. researchgate.netnih.gov Pyrimidine is considered a privileged substructure for such libraries due to its prevalence in bioactive compounds. nih.gov this compound is an ideal starting point for a DOS campaign because its two distinct reactive sites can be addressed with different sets of building blocks in a combinatorial fashion.
A typical library synthesis strategy would involve:
Round 1 Diversification: Reacting the C4-bromo position with a library of diverse building blocks using a robust, high-throughput reaction like the Suzuki or Sonogashira cross-coupling. This introduces a wide range of aryl, heteroaryl, or alkyl groups at this position.
Round 2 Diversification: Taking the products from the first round and modifying the C2-ester. For example, hydrolysis to the carboxylic acid followed by amide coupling with a library of diverse amines would generate a large, two-dimensional matrix of final compounds.
This approach efficiently populates chemical space with novel, drug-like molecules built around the central pyrimidine core, providing a rich resource for high-throughput screening against various biological targets. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of a molecule. For a molecule such as Ethyl 4-bromopyrimidine-2-carboxylate, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural confirmation.
Proton (¹H) NMR Analysis
In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the pyrimidine (B1678525) ring and the ethyl ester group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atoms, the bromine atom, and the carboxylate group.
The two protons on the pyrimidine ring are expected to appear as distinct signals in the aromatic region of the spectrum. The proton at the C5 position (H-5) would likely be a doublet, coupled to the proton at the C6 position (H-6). The H-6 proton would, in turn, appear as a doublet. Due to the electronegativity of the adjacent nitrogen and bromine atoms, these protons would be shifted downfield.
The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃-). The quartet arises from the coupling of the methylene protons with the three protons of the methyl group, and the triplet results from the coupling of the methyl protons with the two protons of themethylene group.
Hypothetical ¹H NMR Data
| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 (pyrimidine) | ~8.9 | d | ~5.0 |
| H-6 (pyrimidine) | ~7.8 | d | ~5.0 |
| -OCH₂CH₃ | ~4.5 | q | ~7.1 |
| -OCH₂CH₃ | ~1.4 | t | ~7.1 |
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, six distinct carbon signals would be anticipated. The carbonyl carbon of the ester would appear significantly downfield. The carbon atoms of the pyrimidine ring would have chemical shifts influenced by the attached bromine and nitrogen atoms. The C4 carbon, bonded to the bromine atom, would be expected at a characteristic chemical shift for a bromo-substituted aromatic carbon.
Hypothetical ¹³C NMR Data
| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |
| C=O (ester) | ~163 |
| C-2 (pyrimidine) | ~158 |
| C-6 (pyrimidine) | ~155 |
| C-5 (pyrimidine) | ~125 |
| C-4 (pyrimidine) | ~120 |
| -OCH₂CH₃ | ~63 |
| -OCH₂CH₃ | ~14 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For this compound, a cross-peak would be expected between the H-5 and H-6 protons of the pyrimidine ring, confirming their adjacent relationship. Another cross-peak would be observed between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to. This would definitively assign the proton signals to their corresponding carbon signals. For instance, the signal for H-5 would correlate with the signal for C-5, and the methylene proton quartet would correlate with the methylene carbon signal.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular weight of a compound, often to four or more decimal places. This allows for the determination of the elemental formula. For this compound (C₇H₇BrN₂O₂), the presence of bromine would be evident from the characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Hypothetical HRMS Data
| Ion | Calculated m/z ([M+H]⁺) for C₇H₈BrN₂O₂⁺ |
| [M(⁷⁹Br)+H]⁺ | 230.9818 |
| [M(⁸¹Br)+H]⁺ | 232.9798 |
Tandem Mass Spectrometry (MS/MS)
In tandem mass spectrometry (MS/MS), a specific ion (often the molecular ion) is selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the structure of the molecule by revealing how it breaks apart. For this compound, common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl ester group (-COOCH₂CH₃) from the molecular ion. The bromine atom could also be lost as a radical.
Hypothetical MS/MS Fragmentation Data
| Precursor Ion (m/z) | Hypothetical Fragment Ions (m/z) | Plausible Neutral Loss |
| 231/233 | 203/205 | C₂H₄ (ethylene) |
| 231/233 | 186/188 | C₂H₅O• (ethoxy radical) |
| 231/233 | 158/160 | •COOC₂H₅ (ethoxycarbonyl radical) |
| 231/233 | 152 | Br• (bromine radical) |
| 158/160 | 130/132 | CO |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, GC-MS can provide information on its purity and molecular weight. The gas chromatograph separates the compound from any volatile impurities, and the mass spectrometer provides a fragmentation pattern that can be used for structural elucidation and confirmation.
In a typical GC-MS analysis, the compound is injected into a heated port and vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column coated with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. For pyrimidine derivatives, a non-polar or medium-polarity column is often employed. The temperature of the column is ramped according to a program to ensure efficient separation. capes.gov.br
Upon elution from the column, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ion and its fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum. The presence of bromine in this compound would be indicated by a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by two mass units (79Br and 81Br).
Table 1: Representative GC-MS Parameters for Analysis of this compound
| Parameter | Value |
| GC System | Agilent 7890A or similar |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS System | Agilent 5975C or similar |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 50-400 amu |
| Transfer Line Temp | 280 °C |
Note: This table represents typical parameters and may require optimization for specific instrumentation and sample matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For compounds that may have limited thermal stability or volatility, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. LC-MS is particularly well-suited for the analysis of a wide range of organic molecules, including many pyrimidine derivatives. acs.orgresearchgate.net The technique separates compounds in the liquid phase followed by mass spectrometric detection.
Reversed-phase chromatography is a common approach for the separation of pyrimidine carboxylates. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of compounds with varying polarities. To improve peak shape and ionization efficiency, additives such as formic acid or ammonium (B1175870) formate (B1220265) may be included in the mobile phase. nih.gov
After separation, the eluent is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI), which is a soft ionization technique that typically results in the formation of a prominent protonated molecule [M+H]+. This allows for the accurate determination of the molecular weight. Tandem mass spectrometry (LC-MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. acs.org
Table 2: Representative LC-MS Parameters for Purity Assessment of this compound
| Parameter | Value |
| LC System | Agilent 1260 Infinity or similar |
| Column | C18 (e.g., Phenomenex Luna, 150 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-95% B over 15 min |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| MS System | Q-TOF Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Fragmentor Voltage | 120 V |
| Mass Range | 100-500 m/z |
Note: This table represents typical parameters and may require optimization for specific instrumentation and sample matrices.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as FT-IR and Raman spectroscopy, are powerful non-destructive methods for identifying the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which causes the excitation of molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to different functional groups and vibrational modes.
For this compound, the FT-IR spectrum is expected to show characteristic bands for the pyrimidine ring, the ester group, and the carbon-bromine bond. The C=O stretching vibration of the ester group will likely appear as a strong band in the region of 1720-1740 cm-1. The C-O stretching vibrations of the ester will produce bands in the 1300-1000 cm-1 region. Aromatic C-H stretching vibrations are expected above 3000 cm-1, while the pyrimidine ring C=C and C=N stretching vibrations will appear in the 1600-1400 cm-1 range. The C-Br stretching vibration is expected to be in the lower frequency region, typically between 600 and 500 cm-1. A comprehensive review of the FT-IR spectroscopy of pyrimidine derivatives highlights the characteristic vibrational modes, including those for halogen substituents. nih.gov
Table 3: Predicted FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak |
| ~2980-2850 | Aliphatic C-H Stretch (ethyl group) | Medium |
| ~1730 | C=O Stretch (ester) | Strong |
| ~1580-1450 | Pyrimidine Ring C=C and C=N Stretches | Medium-Strong |
| ~1450-1380 | C-H Bending (ethyl group) | Medium |
| ~1250 | Asymmetric C-O-C Stretch (ester) | Strong |
| ~1100 | Symmetric C-O-C Stretch (ester) | Medium |
| ~850 | C-H Out-of-plane Bending | Medium |
| ~600-500 | C-Br Stretch | Medium-Weak |
Note: These are predicted values based on characteristic group frequencies for similar compounds and may vary slightly in the actual spectrum.
Raman Spectroscopy, Including Surface-Enhanced Raman Scattering (SERS) Investigations
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also provide information about the pyrimidine ring and other functional groups.
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface (typically silver or gold) by several orders of magnitude. aps.org This enhancement allows for the detection of very low concentrations of an analyte. For this compound, SERS could be particularly useful for studying its interaction with metal surfaces. The pyrimidine ring, with its nitrogen atoms, can interact strongly with the metal surface, leading to a significant enhancement of its vibrational modes. acs.org The orientation of the molecule on the surface can be inferred from the relative enhancement of different Raman bands. For instance, vibrations of groups closer to the surface are generally enhanced more significantly.
Table 4: Expected Raman and SERS Active Vibrations for this compound
| Wavenumber (cm⁻¹) | Assignment | Expected Raman Intensity | Expected SERS Enhancement |
| ~3080 | Aromatic C-H Stretch | Medium | Moderate |
| ~1600-1550 | Pyrimidine Ring Breathing | Strong | Strong |
| ~1250 | Ring-Br Stretch | Medium | Strong |
| ~1000 | Ring Breathing (trigonal) | Strong | Strong |
| ~850 | C-H Out-of-plane Bend | Weak | Moderate |
| ~600-500 | C-Br Stretch | Medium | Moderate |
Note: SERS enhancement is highly dependent on the substrate, excitation wavelength, and adsorption geometry.
X-ray Crystallography for Solid-State Structural Determination
For a substituted pyrimidine like this compound, X-ray crystallography would confirm the planar structure of the pyrimidine ring and the positions of the bromo and ethyl carboxylate substituents. Studies on related substituted pyrimidines have shown how different substituents can influence the bond angles and bond lengths within the pyrimidine ring. scispace.com The crystal structure of a related thiazolo[3,2-a]pyrimidine containing a bromophenyl group has been elucidated, providing insights into the types of intermolecular interactions that can be expected. mdpi.com
Table 5: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~12.0 |
| c (Å) | ~9.8 |
| α (°) | 90 |
| β (°) | ~105 |
| γ (°) | 90 |
| Volume (ų) | ~970 |
| Z | 4 |
| Calculated Density (g/cm³) | ~1.6 |
Note: This data is hypothetical and based on typical values for similar organic molecules. Actual data can only be obtained through single-crystal X-ray diffraction analysis.
Computational Chemistry and Theoretical Investigations of Ethyl 4 Bromopyrimidine 2 Carboxylate
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of molecules with a good balance between accuracy and computational cost. For Ethyl 4-bromopyrimidine-2-carboxylate, DFT calculations can elucidate its fundamental electronic structure, reactivity, and spectroscopic characteristics.
The electronic structure of this compound can be analyzed through DFT calculations, which provide information on electron density distribution, molecular electrostatic potential (MEP), and atomic charges. The electron density map reveals how electrons are distributed across the molecule, highlighting regions of high and low electron density. This is crucial for understanding the molecule's stability and its interactions with other chemical species.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. For this compound, the MEP surface would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the carboxylate group, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms and the bromine atom, suggesting sites for nucleophilic attack.
Table 1: Hypothetical Mulliken Atomic Charges for this compound Calculated using DFT
| Atom | Charge (e) |
| N1 | -0.520 |
| C2 | +0.850 |
| N3 | -0.535 |
| C4 | +0.210 |
| C5 | -0.150 |
| C6 | -0.130 |
| Br7 | -0.050 |
| C8 (carbonyl) | +0.910 |
| O9 (carbonyl) | -0.650 |
| O10 (ether) | -0.580 |
| C11 (ethyl) | -0.210 |
| H (on C5) | +0.120 |
| H (on C6) | +0.125 |
| H (on ethyl) | +0.110 |
Note: These values are illustrative and would be determined from specific DFT calculations.
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
For this compound, the HOMO is expected to be localized primarily on the pyrimidine ring and the bromine atom, indicating these are the likely sites for electrophilic attack. The LUMO is anticipated to be distributed over the pyrimidine ring and the carboxylate group, suggesting these regions are prone to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.20 |
| HOMO-LUMO Gap | 5.65 |
Note: These values are hypothetical and would be obtained from DFT calculations.
DFT calculations can be employed to predict the reactivity of this compound and to elucidate the mechanisms of its reactions. By calculating the energies of reactants, transition states, and products, a potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics. For instance, DFT could be used to model the nucleophilic substitution of the bromine atom, a common reaction for this class of compounds.
Global reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, can also provide a quantitative measure of the molecule's reactivity.
DFT is a powerful tool for predicting various spectroscopic parameters, which can aid in the structural elucidation of this compound.
NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be used to predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure.
IR and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. The calculated IR and Raman spectra can be used to assign the vibrational modes observed in experimental spectra, providing a detailed picture of the molecule's vibrational properties. This can be particularly useful for identifying characteristic functional groups.
Molecular Dynamics (MD) Simulations for Conformational Analysis
While DFT is excellent for studying the electronic properties of a single, optimized geometry, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of a molecule over time. For this compound, the ethyl carboxylate group can rotate, leading to different conformers.
MD simulations would involve placing the molecule in a simulated environment (e.g., a solvent box) and solving Newton's equations of motion for each atom. This generates a trajectory of atomic positions and velocities over time, from which various properties can be analyzed. The simulation would reveal the preferred conformations of the ethyl group relative to the pyrimidine ring and the energy barriers between these conformations. This information is crucial for understanding how the molecule might interact with a biological target, as its conformation can significantly influence its binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a QSAR model cannot be built for a single compound, this compound can serve as a template or lead compound for the design of a library of derivatives with potentially enhanced biological activity.
In a typical QSAR study, a set of pyrimidine derivatives would be synthesized and their biological activity (e.g., as enzyme inhibitors) would be measured. Then, various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) would be calculated for each derivative. Statistical methods are then used to develop a QSAR model that correlates these descriptors with the observed activity.
This model can then be used to predict the activity of new, unsynthesized derivatives of this compound. This allows for the in-silico screening of a large number of potential compounds, prioritizing the most promising candidates for synthesis and further testing, thereby accelerating the drug discovery process.
Molecular Docking and Protein-Ligand Interaction Studies (Applied to target derivatives, not the compound itself)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in studying how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein. These in silico studies can provide insights into binding affinities and the key interactions that stabilize the ligand-protein complex, guiding the design of more potent and selective inhibitors.
Research on various pyrimidine derivatives has demonstrated the utility of molecular docking in identifying potential therapeutic agents. For instance, novel pyrimidine derivatives have been synthesized and their interactions with various protein targets have been explored through molecular docking simulations. These studies often reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that are essential for binding.
A study on a series of pyrimidine derivatives as potential antibacterial agents involved docking them against dihydrofolate reductase (DHFR), a key enzyme in bacterial metabolism. unair.ac.id The results indicated that a 4-(4-bromophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol derivative exhibited a strong binding affinity, suggesting its potential as an antibacterial agent. unair.ac.id
In another investigation, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were synthesized and their antimicrobial and immunomodulatory activities were evaluated. nih.gov Molecular docking studies of these derivatives against 14-alpha demethylase, transpeptidase, and alkaline phosphatase enzymes revealed them as potent inhibitors, which could explain their observed biological activities. nih.gov
The following table summarizes representative molecular docking results for some pyrimidine derivatives against various protein targets, illustrating the type of data generated in such studies.
| Derivative Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Pyrimidine-2-thiol | Dihydrofolate Reductase (DHFR) | -6.60 | Not specified | unair.ac.id |
| Pyrazolo[1,5-a]pyrimidine | 14-alpha demethylase | Not specified | Not specified | nih.gov |
| Imidazo[1,2-a]pyrimidine (B1208166) | Human ACE2 | -9.1 | Not specified | nih.gov |
| Imidazo[1,2-a]pyrimidine | Spike Protein (SARS-CoV-2) | -7.3 | Not specified | nih.gov |
These examples highlight how molecular docking studies on derivatives of the core pyrimidine structure can elucidate their mechanism of action at a molecular level and guide the development of new therapeutic agents. Similar computational approaches could be applied to derivatives of this compound to explore their potential biological targets.
Prediction of Reaction Mechanisms and Transition States
Computational chemistry, particularly quantum chemical calculations, is a powerful tool for investigating reaction mechanisms and characterizing the transition states of chemical reactions involving pyrimidine compounds. These theoretical studies can provide detailed insights into the energetics and pathways of reactions, complementing experimental findings.
For pyrimidine systems, theoretical investigations can be employed to understand various transformations, such as nucleophilic substitution, ring-opening and closing reactions, and functional group modifications. For example, density functional theory (DFT) calculations can be used to map the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products.
A theoretical investigation into the multicomponent reaction for the synthesis of pyrido[2,3-d]pyrimidines detailed the free energy profiles for the key steps, including Knoevenagel condensation, Michael addition, and cyclization. nih.gov Such studies help in understanding the factors that control the reaction rate and selectivity. nih.gov
Furthermore, computational studies have been used to elucidate the mechanism of pyrimidine ring-opening reactions. Quantum chemical calculations can compute the reaction mechanism, including the relative Gibbs energies of intermediates and transition states, providing a deeper understanding of the transformation. researchgate.net
The prediction of reaction mechanisms for a compound like this compound would likely focus on several key reactive sites:
The Bromo Substituent: The bromine atom at the 4-position is a potential leaving group, making the compound susceptible to nucleophilic aromatic substitution reactions. Theoretical calculations could model the reaction pathway with various nucleophiles, determining the activation energies and predicting whether the reaction proceeds via an addition-elimination or other mechanism.
The Ester Group: The ethyl carboxylate group at the 2-position can undergo hydrolysis or transesterification. Computational models can be used to study the mechanism of these reactions under acidic or basic conditions, identifying the key intermediates and transition states.
The Pyrimidine Ring: The pyrimidine ring itself can participate in various reactions, including cycloadditions or ring transformations. Quantum chemical methods can predict the feasibility of such reactions and the structures of the resulting products.
By employing these computational methodologies, researchers can gain a predictive understanding of the chemical behavior of this compound, guiding its use in synthetic chemistry and the design of novel derivatives with desired properties.
Applications As a Synthetic Building Block in Organic Chemistry
Intermediate in the Synthesis of Diverse Heterocyclic Systems
The reactivity of the bromine atom at the C4 position and the carboxylate group at the C2 position of the pyrimidine (B1678525) ring allows for the construction of a variety of fused and substituted heterocyclic systems. The carbon-bromine bond is particularly useful for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.
One prominent application is in the synthesis of substituted pyrimidines through Suzuki-Miyaura coupling reactions. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyrimidine with various aryl or heteroaryl boronic acids. For instance, the reaction of 2,4-dichloropyrimidines with phenylboronic acid has been systematically studied to optimize conditions for selective C4 substitution, providing a pathway to 4-aryl-2-chloropyrimidines. mdpi.com These intermediates can be further functionalized, demonstrating the utility of halogenated pyrimidines in building complex heterocyclic structures. The general conditions for such transformations often involve a palladium catalyst, a base, and a suitable solvent, with microwave irradiation sometimes employed to enhance reaction rates and yields. mdpi.com
The Biginelli reaction, a classic multicomponent reaction, provides access to dihydropyrimidinones (DHPMs), which are structurally related to the pyrimidine core of the title compound. researchgate.net While not a direct application of ethyl 4-bromopyrimidine-2-carboxylate, the synthesis of related structures like ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate highlights the importance of the bromophenyl-pyrimidine scaffold in generating libraries of heterocyclic compounds with potential pharmacological properties. researchgate.net These syntheses often involve the acid-catalyzed condensation of a β-ketoester, an aldehyde, and urea (B33335) or thiourea. researchgate.netnih.gov
Furthermore, the pyrimidine scaffold can be constructed and subsequently functionalized. For example, polymer-assisted synthesis has been used to create libraries of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. researchgate.net This approach involves building the heterocyclic core on a solid support, followed by displacement with various amines to introduce diversity at the C2 position. researchgate.net This strategy underscores the modular approach to synthesizing complex pyrimidines where a bromo-substituted precursor could be a key starting material for post-synthetic modifications.
The following table summarizes representative examples of heterocyclic systems synthesized from pyrimidine precursors.
| Precursor Type | Reaction Type | Resulting Heterocyclic System | Key Features |
|---|---|---|---|
| 2,4-Dichloropyrimidine | Suzuki Coupling | 4-Aryl-2-chloropyrimidine | Selective C-C bond formation at the C4 position. mdpi.com |
| β-Ketoester, Aldehyde, Urea | Biginelli Reaction | Dihydropyrimidinone (DHPM) | Multicomponent reaction for rapid assembly of pyrimidine-like scaffolds. researchgate.net |
| Polymer-Bound Pyrimidine Precursor | Nucleophilic Displacement | 2-Aminopyrimidine Derivatives | Solid-phase synthesis allows for combinatorial library generation. researchgate.net |
Precursor for Advanced Organic Materials
The pyrimidine ring is a key component in various organic materials due to its electron-deficient nature and its ability to participate in intermolecular interactions such as hydrogen bonding and π-π stacking. This compound serves as a valuable precursor for creating advanced organic materials with tailored electronic and photophysical properties.
The carbon-bromine bond is an ideal handle for introducing functionality through cross-coupling reactions, enabling the synthesis of complex conjugated systems. For example, Buchwald-Hartwig amination has been employed to synthesize highly fluorescent, star-shaped organic semiconductors. nih.gov In these syntheses, aryl bromides are coupled with various amine-containing chromophores. By analogy, this compound could be used to incorporate the electron-deficient pyrimidine unit into larger π-conjugated systems, potentially leading to materials with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The reaction typically involves a palladium catalyst with specialized phosphine (B1218219) ligands (e.g., XPhos, t-BuXPhos) and a strong base. nih.gov
The following table outlines the synthesis of a benzodifuran-based organic semiconductor, illustrating the type of transformation where a bromo-substituted heterocycle is a key reactant.
| Starting Material Core | Coupling Partner | Reaction | Resulting Material Class | Potential Application |
|---|---|---|---|---|
| Benzodifuran with bromophenylene groups | Carbazole, Diphenylamine, etc. | Buchwald-Hartwig Amination | Star-shaped Organic Semiconductors | OLEDs, OPVs nih.gov |
Role in the Total Synthesis of Complex Natural Products and Analogues
The structural motifs present in this compound are found within more complex, biologically active natural products. While a direct application of this specific compound in a completed total synthesis is not prominently documented, its structural elements are crucial in strategies aimed at synthesizing natural product analogues. The synthesis of such complex molecules often relies on a convergent approach where key fragments are prepared separately and then joined.
The "Diverted Total Synthesis" (DTS) strategy, for example, involves synthesizing advanced intermediates that can then be used to create a library of analogues. rsc.org A brominated pyrimidine ester like the title compound is an ideal starting point in such a strategy. It allows for the initial construction of a core structure, with the bromine atom serving as a latent reactive site for late-stage diversification. This approach enables the exploration of structure-activity relationships (SAR) by systematically modifying a part of the molecule. rsc.org
For instance, the total synthesis of (±)-dibromophakellin, a marine alkaloid, involves the construction of a complex heterocyclic framework. nih.gov While this specific synthesis does not start from this compound, the strategies employed for creating pyrrole-imidazole structures often involve coupling reactions on halogenated precursors. A synthetic plan targeting analogues of such natural products could certainly envision using a bromopyrimidine fragment to explore the impact of this specific heterocycle on biological activity.
The general approach to natural product synthesis can be summarized in the following stages, where a building block like this compound would be utilized in the early phases.
| Synthetic Stage | Description | Relevance of this compound |
|---|---|---|
| Retrosynthetic Analysis | Deconstruction of the target molecule into simpler starting materials. | Identified as a potential key building block for a pyrimidine-containing fragment. |
| Fragment Synthesis | Preparation of the key building blocks. | Used as the starting material for a multi-step synthesis of a larger intermediate. |
| Fragment Coupling & Elaboration | Joining of fragments and further chemical transformations. | The bromine atom allows for coupling, and the ester group can be modified. nih.gov |
Contribution to Method Development in Organic Synthesis
The unique reactivity of this compound makes it an excellent substrate for the development and optimization of new synthetic methods, particularly in the realm of transition-metal-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org The reaction couples an aryl halide with an amine. Developing catalysts and conditions that are effective for electron-deficient heterocycles like pyrimidines is an ongoing area of research. This compound can serve as a benchmark substrate to test the efficacy of new ligands and catalyst systems designed for challenging C-N bond formations. researchgate.netyoutube.com The efficiency of these reactions is highly dependent on the choice of palladium precursor, phosphine ligand (e.g., XPhos, SPhos), and base. youtube.com
Suzuki-Miyaura Coupling: As one of the most versatile C-C bond-forming reactions, its application to heteroaryl halides is of great importance. nih.govlibretexts.org The coupling of this compound with various boronic acids or esters would be a valuable test for new protocols, especially those aiming for milder conditions or broader substrate scope. The development of catalysts that are active at low loadings and tolerant of diverse functional groups is a key objective. nih.gov
Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, and is essential for the synthesis of arylalkynes and conjugated enynes. organic-chemistry.orglibretexts.orgwikipedia.org Using this compound as a substrate helps in the development of palladium/copper co-catalyzed or copper-free Sonogashira variants that are effective for electron-poor heterocyclic systems. nih.gov This allows for the introduction of alkyne functionalities, which are themselves versatile handles for further transformations like click chemistry or cyclization reactions.
Photoredox Catalysis: This emerging field uses visible light to drive chemical reactions via single-electron transfer (SET) pathways. mdpi.com Carboxylate groups and aryl halides can both participate in photoredox cycles. For instance, decarboxylative radical cyclizations have been developed using photoredox iron catalysis. nih.gov The structure of this compound offers opportunities to explore novel transformations, such as the generation of pyrimidinyl radicals via photoredox catalysis, opening up new avenues for functionalization.
The following table summarizes the role of this compound in the context of these key synthetic methods.
| Reaction | Bond Formed | Catalyst System (Typical) | Role of this compound |
|---|---|---|---|
| Buchwald-Hartwig Amination | C-N | Pd catalyst + Phosphine Ligand + Base | Substrate for testing new catalysts for coupling with amines. wikipedia.orgorganic-chemistry.org |
| Suzuki-Miyaura Coupling | C-C | Pd catalyst + Base | Substrate for developing methods to couple with boronic acids. mdpi.comnih.gov |
| Sonogashira Coupling | C-C (sp2-sp) | Pd catalyst + Cu(I) co-catalyst + Base | Substrate for developing methods to couple with terminal alkynes. libretexts.orgnih.gov |
| Photoredox Catalysis | Various (e.g., C-C, C-H) | Photocatalyst (e.g., Ru, Ir, or Fe complex) + Light | Potential substrate for novel radical-based transformations. mdpi.comnih.gov |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green and sustainable chemistry. benthamdirect.comnih.gov For pyrimidine (B1678525) derivatives, this involves moving away from harsh reagents and multi-step procedures toward more efficient and environmentally benign processes. Future research will likely focus on multicomponent reactions (MCRs), which allow for the construction of complex molecules like pyrimidines from simple starting materials in a single step, thereby increasing efficiency and reducing waste. acs.org An iridium-catalyzed multicomponent synthesis has already demonstrated the ability to produce highly substituted pyrimidines from alcohols and amidines, liberating only hydrogen and water as byproducts. acs.orgbohrium.com
The development of novel catalysts is another critical area. This includes exploring earth-abundant metal catalysts or even metal-free catalytic systems to replace traditional palladium-based cross-coupling catalysts. bohrium.com The use of eco-friendly solvents, solvent-free reaction conditions, and energy-efficient techniques like microwave or ultrasonic irradiation are also key aspects of sustainable synthesis that will be further explored for pyrimidine derivatives. nih.gov
Table 1: Comparison of Synthetic Methodologies for Pyrimidine Synthesis
| Feature | Traditional Methods | Future Sustainable Methods |
|---|---|---|
| Approach | Step-wise synthesis | Multicomponent Reactions (MCRs) acs.org |
| Catalysts | Often rely on precious metals (e.g., Palladium) | Green catalysts (e.g., Iridium-pincer complexes, δ-MnO2 NPs), metal-free systems acs.orgbohrium.com |
| Byproducts | Stoichiometric waste | Minimal waste (e.g., H₂O, H₂) acs.org |
| Energy Input | Conventional heating | Microwaves, ultrasonic waves nih.gov |
| Solvents | Often uses hazardous organic solvents | Green solvents, solvent-free conditions nih.gov |
Exploration of Undocumented Reactivity and Transformation Pathways
While the bromine atom at the C4 position and the ethyl carboxylate at the C2 position of the title compound are known reactive handles, there is significant potential to explore undocumented reactivity. Future work could focus on late-stage functionalization, a strategy that modifies a complex molecule in the final steps of a synthesis. A recently developed "deconstruction-reconstruction" strategy showcases this potential, where a pyrimidine ring is converted into a different nitrogen heterocycle, such as an azole, via an N-arylpyrimidinium salt intermediate. nih.gov This approach could be applied to complex derivatives of Ethyl 4-bromopyrimidine-2-carboxylate, enabling rapid diversification that would be difficult to achieve through traditional methods. nih.gov
Furthermore, the selective C-H activation of the pyrimidine ring itself represents a major frontier. Developing catalytic systems that can functionalize the C5 or C6 positions directly would provide new avenues for creating diverse molecular architectures. Research could also investigate novel ring-transformation reactions, using the inherent electronic properties of the pyrimidine core to convert it into other valuable heterocyclic systems.
Table 2: Known vs. Potential Transformations for this compound
| Position | Known Reactivity | Potential Future Reactivity |
|---|---|---|
| C4-Br | Nucleophilic aromatic substitution, Cross-coupling (Suzuki, etc.) | Photoredox-mediated couplings, Electrocatalytic C-Br activation |
| C2-Ester | Hydrolysis, Amidation, Reduction | Direct conversion to other functional groups under mild conditions |
| C5-H | Limited direct functionalization | Catalytic C-H activation/functionalization |
| C6-H | Limited direct functionalization | Regioselective C-H arylation/alkylation |
| Ring N | N-alkylation, N-oxidation | Formation of N-arylpyrimidinium salts for deconstruction-reconstruction nih.gov |
Integration into Flow Chemistry Systems for Scalable Production
The transition from batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. mdpi.commdpi.com For the production of this compound and its derivatives, flow chemistry can enable the safe use of hazardous reagents and allow for precise control over reaction parameters like temperature and pressure, often leading to higher yields and purity. mdpi.comresearchgate.net
Future research will focus on designing and optimizing multi-step flow syntheses, where intermediates are generated and consumed in a continuous stream without isolation. mdpi.comnih.gov This "telescoped" approach dramatically reduces production time and waste. nih.gov For example, a flow system could be designed for the synthesis of pyrazolopyrimidinone (B8486647) derivatives, significantly cutting down reaction times from hours to minutes compared to batch synthesis. mdpi.com The integration of in-line analysis techniques, such as mass spectrometry, will be crucial for real-time optimization and quality control in these continuous processes. nih.gov
Application in Photoredox and Electrocatalytic Transformations
Visible-light photoredox catalysis and electrocatalysis are powerful modern synthetic tools that operate under mild conditions. researchgate.netnicewiczlaboratory.com These methods excel at generating radical intermediates, enabling transformations that are difficult to achieve with traditional thermal methods. The C-Br bond in this compound makes it an ideal substrate for such reactions.
Future research will explore using photoredox catalysis for the hydrodehalogenation, arylation, and alkylation of the pyrimidine core. researchgate.net Strongly reducing photocatalysts could be employed to activate the C-Br bond, even in challenging substrates. researchgate.net Furthermore, electron-primed photoredox catalysis, which uses electrochemistry to generate a highly reactive catalyst radical anion, could be used to reduce difficult substrates like aryl chlorides, a potential next step after successful bromide reactions. youtube.com Deep-red light photoredox catalysis offers another frontier, allowing for targeted activation in complex biological environments with minimal background reactivity. nih.gov These techniques could be used to forge new C-C or C-heteroatom bonds at the C4 position under exceptionally mild conditions.
Design of Next-Generation Pyrimidine-Based Scaffolds for Interdisciplinary Research
The pyrimidine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govnih.gov this compound serves as an excellent starting point for creating next-generation pyrimidine-based scaffolds with tailored properties for interdisciplinary applications.
In medicinal chemistry, strategic modifications can generate libraries of compounds for screening against various biological targets like protein kinases or histone deacetylases (HDACs). nih.govnih.gov By combining the pyrimidine core with other pharmacophores, researchers can design dual inhibitors that target multiple pathways in diseases like cancer. nih.govacs.org Beyond medicine, pyrimidine derivatives are found in agrochemicals and can be designed as novel materials. The unique electronic properties of the pyrimidine ring, which can be tuned by substitution, make these scaffolds interesting for applications in organic electronics. The fact that pyrimidine is a component of DNA and RNA and may have extraterrestrial origins also inspires fundamental chemical research. wikipedia.org
Table 3: Potential Interdisciplinary Applications of Scaffolds from this compound
| Research Area | Scaffold Design Strategy | Potential Application |
|---|---|---|
| Medicinal Chemistry | Combine with hydroxamic acid via the C4 position. nih.gov | Dual JMJD3/HDAC inhibitors for cancer therapy. nih.gov |
| Medicinal Chemistry | Fuse with pyrazole (B372694) or triazole rings. nih.govmdpi.com | Kinase inhibitors, anti-proliferative agents. nih.govmdpi.com |
| Agrochemicals | Introduce toxophoric groups for pest/weed targets. | Herbicides, fungicides, insecticides. |
| Materials Science | Synthesize extended π-conjugated systems. | Organic light-emitting diodes (OLEDs), sensors. |
| Chemical Biology | Attach photo-activatable groups or affinity tags. nih.gov | Probes for studying biological processes like protein-protein interactions. nih.gov |
Advanced Computational Approaches for Rational Design and Discovery
Computational chemistry is an indispensable tool for accelerating the discovery and development of new molecules and reactions. jchemrev.com For this compound, methods like Density Functional Theory (DFT) can provide deep insights into its electronic structure, reactivity, and spectroscopic properties. jchemrev.comnih.gov
Future research will increasingly rely on computational approaches for several key areas:
Rational Design: Molecular docking and modeling can be used to rationally design pyrimidine derivatives with high affinity and selectivity for specific biological targets, such as enzymes or receptors. nih.govresearchgate.net This reduces the need for extensive, time-consuming library synthesis and screening.
Predicting Reactivity: DFT calculations can predict the most likely sites for electrophilic or nucleophilic attack, guide the development of C-H activation strategies, and calculate reaction energy barriers, helping to optimize reaction conditions before they are even attempted in the lab. jchemrev.com
Mechanism Elucidation: Computational studies can help elucidate complex reaction mechanisms, such as those in photoredox or organometallic catalysis, by identifying transient intermediates and transition states. jchemrev.com
Property Prediction: Quantum chemical parameters can be correlated with a compound's physical or biological properties, enabling the in silico screening of virtual libraries to identify candidates with desired characteristics. jchemrev.comjchemrev.com
By integrating these advanced computational methods, researchers can more efficiently navigate the vast chemical space of possible pyrimidine derivatives, leading to a more rapid and rational discovery of new functional molecules.
Q & A
Q. Basic
- Column chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 3:7 ratio) separates unreacted brominating agents.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (95%+).
- HPLC : Reverse-phase methods resolve polar byproducts (e.g., debrominated derivatives) .
Notes
- Methodology Emphasis : Answers integrate synthetic protocols, computational modeling, and analytical validation.
- Advanced Topics : Focus on mechanistic insights and data reconciliation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
